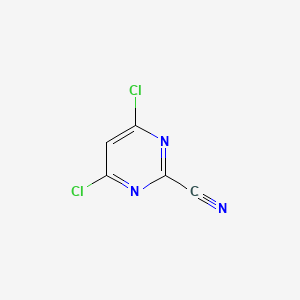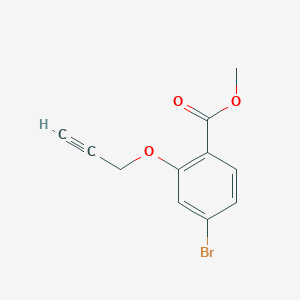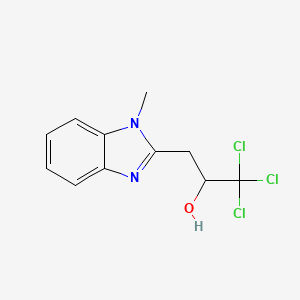amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 339098-51-0](/img/structure/B2914316.png)
2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of chlorine, fluorine, and nitrogen atoms. Notably, it can be synthesized from 2-amino-3-chloro-5-trifluoromethylpyridine (a precursor) through specific chemical reactions . The exact synthetic route may vary depending on the desired isomer or specific functional groups.
Molecular Structure Analysis
The molecular structure of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione consists of a pyrrolopyridine core with a trifluoromethyl group, a chlorine atom, and a methylamino group. The arrangement of these atoms significantly influences its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. For instance, it can undergo transformations to form derivatives with altered functional groups, which may impact its biological activity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has focused on developing synthetic methods for pyrrolidine-2,4-diones and related compounds, which are analogues of amino acids and have potential applications in medicinal chemistry and material science. For example, the synthesis of 3-acyltetramic acids from pyrrolidine-2,4-diones involves acylation at C-3 by acid chlorides, indicating the versatility of these compounds in chemical synthesis (Jones et al., 1990). Another study demonstrated the one-step synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine, highlighting the potential for constructing pyrrole-based compounds with varied substitutions (Klappa et al., 2002).
Material Science and Coordination Chemistry
In the field of material science and coordination chemistry, research on mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands has revealed different configurations depending on the ligand and counterion. This work contributes to the understanding of molecular structures and electron paramagnetic resonance spectra, which are crucial for developing materials with specific magnetic properties (Hureau et al., 2008).
Computational Chemistry
Computational studies on compounds similar to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione" have been conducted to understand their equilibrium geometry, vibrational spectra, and electronic structure. Such studies are pivotal for predicting the behavior of these compounds in various environments and for their potential applications in drug design and material science (Boobalan et al., 2014).
These studies collectively demonstrate the scientific research applications of compounds related to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione" in synthetic chemistry, material science, and computational chemistry. They provide a foundation for further exploration into the synthesis, structural analysis, and potential applications of such compounds in various scientific domains.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its density , might influence its pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridine derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may have a variety of effects at the molecular and cellular levels .
Action Environment
It’s known that the physicochemical properties of a compound can influence its stability and efficacy .
Propiedades
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrolo[3,4-c]pyridine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N4O2/c1-21(11-10(15)4-7(5-20-11)14(16,17)18)22-12(23)8-2-3-19-6-9(8)13(22)24/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWJFFNOYFZMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2914235.png)


![1,3-bis[(6-chloro-3-pyridinyl)methyl]-2-phenyl-1H-indole](/img/structure/B2914238.png)


![2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2914244.png)
![N'-{[(2-oxo-1,2-dihydropyridin-3-yl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B2914246.png)
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2914248.png)
![(E)-2-Cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(2-morpholin-4-yl-1-phenylethyl)prop-2-enamide](/img/structure/B2914249.png)


![5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B2914254.png)
